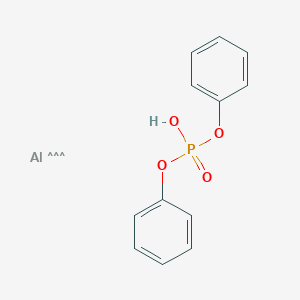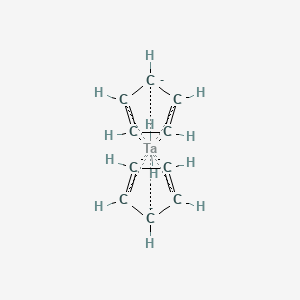![molecular formula C5H8O2 B14635758 2,6-Dioxabicyclo[3.1.1]heptane CAS No. 52964-76-8](/img/structure/B14635758.png)
2,6-Dioxabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxabicyclo[311]heptane is a bicyclic organic compound characterized by a unique structure that includes two oxygen atoms within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexane-1,3-diesters with diiodomethane in the presence of a strong base like lithium diisopropylamide (LDA) can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dioxabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,6-Dioxabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Dioxabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
2,6-Dioxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system, used in different chemical and industrial applications.
The uniqueness of 2,6-Dioxabicyclo[31
Propiedades
Número CAS |
52964-76-8 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
2,6-dioxabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-6-5-3-4(1)7-5/h4-5H,1-3H2 |
Clave InChI |
HSHJYBJGHNAQQR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


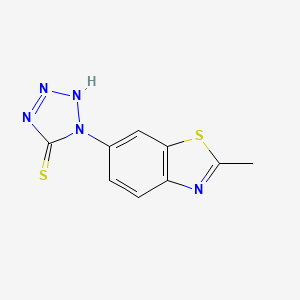
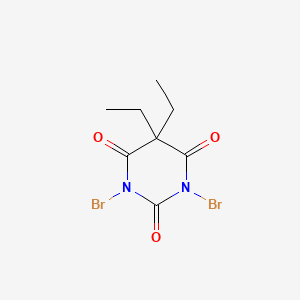
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

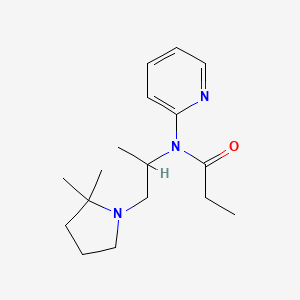
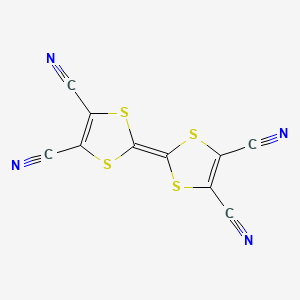
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
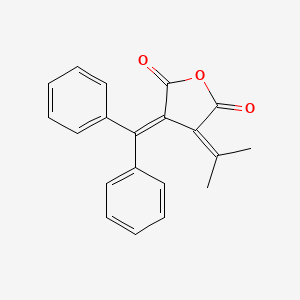

![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
